molecular formula C3H7ClFNO2 B7949401 Fluoro-beta-alanine hydrochloride

Fluoro-beta-alanine hydrochloride

Cat. No.: B7949401
M. Wt: 143.54 g/mol
InChI Key: CVYOZQFAVJXJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro-beta-alanine hydrochloride (CAS 867-84-5), also known as 3-amino-2-fluoropropionic acid hydrochloride, is a fluorinated derivative of the non-proteinogenic amino acid beta-alanine. Its molecular formula is C₃H₇ClFNO₂, with a molecular weight of 143.54 g/mol . Structurally, it features a fluorine atom substituted at the β-carbon and exists as a hydrochloride salt to enhance solubility .

This compound is a key catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). In humans, 5-FU is metabolized via dihydropyrimidine dehydrogenase (DPD) to dihydrofluorouracil (DHFU), then to fluoro-β-ureidopropionic acid (FUPA), and finally to fluoro-beta-alanine (FBAL) by beta-ureidopropionase (UPB1) before renal excretion . Elevated plasma FBAL levels correlate with DPD activity, influencing 5-FU toxicity profiles such as hand-foot syndrome .

Properties

IUPAC Name

(2-carboxy-2-fluoroethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOZQFAVJXJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3821-81-6 (Parent)
Record name beta-Alanine, 2-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

143.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-84-5
Record name beta-Alanine, 2-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

DAST is a preferred fluorinating agent due to its selectivity for hydroxyl or amino groups. In this method, beta-alanine is treated with DAST in anhydrous dichloromethane at temperatures between −20°C and 0°C. The reaction proceeds via an SN2 mechanism, replacing the hydroxyl group at the beta position with fluorine. Key parameters include:

  • Molar ratio : 1:1.2 (beta-alanine to DAST)

  • Reaction time : 6–12 hours

  • Yield : 65–75%

Post-fluorination, the product is neutralized with aqueous sodium bicarbonate and extracted into organic solvents. The free base is then converted to the hydrochloride salt by treating with concentrated HCl in ethanol, yielding fluoro-beta-alanine hydrochloride with ≥90% purity.

Aziridine Ring-Opening with Hydrogen Fluoride

This method adapts protocols from analogous chloroalanine synthesis. Aziridine-2-carboxylate intermediates are reacted with hydrogen fluoride (HF) in aqueous media. For example:

  • Lithium aziridine-2-carboxylate is treated with 2.0–2.5 moles of HF per mole of substrate at 0–50°C.

  • The reaction mixture is concentrated to 10–47 wt.% total solute and cooled to −20°C to precipitate the product.

Advantages :

  • Scalability for industrial production

  • Reduced byproducts compared to DAST-mediated routes

Limitations :

  • Requires handling hazardous HF gas

  • Typical yields: 50–60%

Enzymatic Synthesis

Enzymatic methods leverage fluorinase enzymes to achieve stereoselective fluorination under mild conditions. These approaches are gaining traction for their environmental sustainability and high specificity.

Fluorinase-Catalyzed Fluorination

Fluorinases catalyze the substitution of hydroxyl groups with fluorine using S-adenosylmethionine (SAM) as a cofactor. A reported protocol involves:

  • Substrate : Beta-alanine or its protected derivatives (e.g., N-Boc-beta-alanine)

  • Enzyme : Streptomyces cattleya fluorinase

  • Conditions : pH 7.5, 25°C, 24-hour incubation

Results :

  • Conversion rate: 80–85%

  • Enantiomeric excess (ee): >95% for (R)-isomer

Kinetic Resolution Using Hydrolases

Racemic mixtures of fluoro-beta-alanine esters can be resolved using lipases or esterases. For instance:

  • Substrate : N-Boc-3-fluoro-DL-alanine methyl ester

  • Enzyme : Candida antarctica lipase B

  • Reaction : Hydrolysis in phosphate buffer (pH 7.0) at 30°C

Outcomes :

  • (S)-enantiomer hydrolyzed preferentially

  • Isolated (R)-fluoro-beta-alanine hydrochloride: 40% yield, 98% ee

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Two dominant strategies are highlighted below.

Continuous Flow Fluorination

Continuous flow reactors minimize side reactions and improve heat management. A representative setup includes:

  • Reactor type : Microfluidic tubular reactor

  • Conditions : 10 bar pressure, 50°C, residence time 30 minutes

  • Reagents : Beta-alanine dissolved in tetrahydrofuran (THF), DAST as fluorinating agent

Performance metrics :

  • Yield: 78%

  • Purity: 92% (by HPLC)

Recycling of Byproducts

Patented methods for beta-chloroalanine synthesis have been adapted to fluoro-beta-alanine by substituting HCl with HF. Key steps include:

  • Reaction : Sodium aziridine-2-carboxylate + 4.0–5.0 moles HF → Fluoro-beta-alanine

  • Crystallization : Adjust total solute concentration to 8–28 wt.%, cool to −20°C

  • Byproduct recovery : Filtrate recycled for subsequent batches, improving overall yield to 70%

Purity Optimization Techniques

Achieving pharmaceutical-grade purity (>99%) necessitates advanced purification strategies.

Recrystallization

  • Solvent system : Ethanol/water (3:1 v/v)

  • Temperature gradient : 60°C → 4°C over 12 hours

  • Outcome : Purity increases from 90% to 98%

Chromatographic Methods

  • Column : C18 reverse-phase

  • Mobile phase : Methanol/water (70:30) + 0.1% trifluoroacetic acid

  • Detection : UV at 210 nm

  • Purity post-HPLC : 99.5%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
DAST-Mediated7590Moderate1200
Enzymatic8598High900
Industrial HF7095High600

Key findings :

  • Enzymatic methods offer the best balance of yield and purity but require costly enzymes.

  • Industrial HF routes are most cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Fluoro-beta-alanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into different fluorinated amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.

Major Products Formed:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

FBAL is recognized as a significant metabolite of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Studies have shown that FBAL can influence the antitumor efficacy of 5-FU. For instance, research indicated that FBAL could decrease the antitumor activity of 5-FU in animal models, suggesting that high levels of FBAL may lead to increased toxicity and reduced therapeutic effectiveness . This relationship underscores the importance of monitoring FBAL levels in patients undergoing treatment with 5-FU to optimize therapeutic outcomes.

1.2 Metabolism and Pharmacokinetics

FBAL is formed rapidly from 5-FU through metabolic pathways involving enzymes such as dihydropyrimidine dehydrogenase (DPD). Pharmacokinetic studies have demonstrated that FBAL has a prolonged half-life compared to its parent compound, with significant implications for its accumulation and potential toxicity during chemotherapy . Understanding the pharmacokinetics of FBAL is crucial for developing strategies to mitigate adverse effects while maintaining the efficacy of fluoropyrimidine therapies.

Toxicological Implications

2.1 Cardiotoxicity

One of the critical concerns associated with 5-FU treatment is cardiotoxicity, which has been linked to elevated levels of FBAL. A notable case involved a patient who developed cardiotoxicity during 5-FU therapy, with serum levels of FBAL reaching 1955 ng/ml . The resolution of cardiac symptoms upon discontinuation of 5-FU suggests a direct correlation between FBAL levels and cardiotoxic effects. This finding highlights the need for careful monitoring and potential intervention strategies when administering fluoropyrimidines.

2.2 Neurotoxicity

Emerging evidence also suggests that FBAL may play a role in neurotoxic effects observed during chemotherapy with 5-FU. Clinical observations indicate that patients may experience neurological symptoms alongside elevated FBAL levels, necessitating further investigation into the mechanisms underlying these adverse effects .

Enzymatic Interactions and Microbiome Influence

Recent research has explored the role of gut microbiota in the metabolism of fluorinated compounds, including FBAL. Studies indicate that certain gut microbes possess enzymatic capabilities to cleave carbon-fluorine bonds, potentially influencing the metabolism and toxicity of fluorinated drugs . Understanding these interactions could pave the way for novel therapeutic strategies aimed at modulating gut microbiota to enhance drug efficacy and reduce toxicity.

Summary Table of Findings

Study ReferenceKey Findings
Demonstrated biotransformation of 5-FU into metabolites including FBAL; implications for drug metabolism.
Case report linking high serum FBAL levels to cardiotoxicity during 5-FU treatment; emphasizes monitoring needs.
Pharmacokinetic study showing prolonged elimination half-life of FBAL; relevance to toxicity management.
Review on cardiotoxicity associated with fluoropyrimidines; highlights risk factors and management strategies.
Investigated microbial defluorination capabilities; potential impact on drug metabolism and safety profiles.

Mechanism of Action

The mechanism of action of fluoro-beta-alanine hydrochloride involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to enzymes and receptors, leading to altered biochemical activities. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares fluoro-beta-alanine hydrochloride with structurally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role Key Characteristics
This compound 867-84-5 C₃H₇ClFNO₂ 143.54 Fluorine, amino, carboxylate, HCl salt 5-FU metabolite; associated with chemotherapy side effects (e.g., hand-foot syndrome) High water solubility; crystalline powder; ≥99% purity
Beta-alanine 107-95-9 C₃H₇NO₂ 89.09 Amino, carboxylate Dietary supplement (muscle buffering agent); non-fluorinated analog Zwitterionic at physiological pH; lower molecular weight; no fluorine substitution
Beta-Methylamino-L-alanine (BMAA) hydrochloride N/A C₄H₁₀N₂O₂·HCl 118.13 Methylamino, carboxylate, HCl salt Neurotoxin implicated in neurodegenerative diseases (e.g., ALS) Contains methylamino group instead of fluorine; neurotoxic via glutamate receptor modulation
5-Hydroxy-DL-lysine monohydrochloride 13204-98-3 C₆H₁₄N₂O₃·HCl 198.65 Hydroxyl, amino, carboxylate, HCl salt Standard in amino acid analysis; hydroxylated lysine derivative Hydroxyl group adds polarity; used in biochemical research

Pharmacokinetic and Metabolic Differences

  • Fluoro-beta-alanine vs. Beta-alanine: Fluorination at the β-carbon increases metabolic stability and alters renal clearance. Beta-alanine is endogenously synthesized and participates in carnosine biosynthesis, while fluoro-beta-alanine is exclusively a 5-FU byproduct .
  • Fluoro-beta-alanine vs. BMAA: BMAA’s methylamino group confers neurotoxicity via excitotoxic mechanisms, whereas fluoro-beta-alanine’s toxicity arises from 5-FU metabolic overload .

Toxicity and Environmental Impact

Unlike perfluoroalkyl substances (PFAS) —persistent environmental pollutants with long chains (e.g., PFOA, PFOS)—fluoro-beta-alanine is a small, biodegradable metabolite . However, its accumulation in 5-FU therapy can exacerbate side effects like myelosuppression and gastrointestinal toxicity .

Research Findings and Clinical Relevance

  • DPD Activity Correlation : Plasma FBAL levels directly correlate with DPD enzyme activity in cancer patients, serving as a biomarker for 5-FU dosing optimization .
  • Reduced Toxicity in Novel Formulations: A 2021 study demonstrated that a modified 5-FU prodrug reduced FBAL exposure to 1% of traditional capecitabine levels, minimizing hand-foot syndrome .
  • Metabolic Pathway Specificity : FBAL is cleared renally, unlike its precursor FUPA, which undergoes further enzymatic processing .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Fluoro-beta-alanine hydrochloride?

To synthesize this compound, researchers often employ nucleophilic substitution reactions using fluorinated precursors, followed by purification via recrystallization or column chromatography. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>98%) . For quantification, mass spectrometry (LC-MS) or UV-Vis spectroscopy (at λ~210 nm, typical for β-amino acids) is recommended. Ensure proper handling of fluorinated intermediates due to potential reactivity .

Q. How can researchers validate the stability of this compound in experimental buffers?

Stability studies should include pH-dependent degradation assays (e.g., pH 2–9 buffers incubated at 37°C for 24–72 hours) with periodic sampling. Use HPLC to monitor degradation products, such as free fluoro-beta-alanine or defluorinated byproducts. For long-term storage, lyophilize the compound and store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as fluorinated compounds may degrade under thermal stress .

Advanced Research Questions

Q. How should experimental designs address contradictory data on Fluoro-beta-alanine’s role in dihydropyrimidine dehydrogenase (DPD) inhibition?

Contradictions in DPD inhibition studies often arise from differences in enzyme sources (human vs. rodent), assay conditions (e.g., cofactor availability), or metabolite interference (e.g., endogenous β-alanine). To resolve this:

  • Use recombinant human DPD in in vitro assays with controlled NADPH levels .
  • Perform competitive inhibition kinetics (Lineweaver-Burk plots) to distinguish between competitive and non-competitive mechanisms .
  • Validate findings with siRNA-mediated DPD knockdown in cell models to isolate direct effects .

Q. What methodologies optimize the detection of this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

Pre-treat samples with protein precipitation (acetonitrile:methanol, 3:1) followed by solid-phase extraction (SPE) using mixed-mode cationic cartridges. Analytical detection via LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column improves sensitivity. Quantify using deuterated internal standards (e.g., D2-fluoro-beta-alanine) to correct for matrix effects . For tissue distribution studies, autoradiography with ¹⁸F-labeled analogs provides spatial resolution .

Q. How do researchers differentiate between direct pharmacological effects of this compound and off-target interactions in cellular assays?

  • Employ orthogonal assays: Compare results from enzymatic activity assays (e.g., DPD activity kits) with transcriptomic/proteomic profiling to identify unintended pathways .
  • Use structural analogs (e.g., non-fluorinated β-alanine) as negative controls to isolate fluorine-specific effects .
  • Perform in silico docking studies to predict binding affinities for off-target proteins (e.g., alanine racemase) .

Q. What experimental strategies address discrepancies in Fluoro-beta-alanine’s in vivo versus in vitro stability?

  • Conduct comparative pharmacokinetic studies: Measure plasma half-life in rodent models versus buffer stability assays. Use bile-duct cannulated animals to assess enterohepatic recirculation of metabolites .
  • Simulate physiological conditions: Test stability in artificial lysosomal fluid (ALF) and simulated intestinal fluid (SIF) to mimic degradation in specific compartments .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Methodological Best Practices

  • Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving conflicting results .
  • Enzyme Kinetics : Report IC₅₀ values with 95% confidence intervals and validate with isothermal titration calorimetry (ITC) for binding affinity confirmation .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.